rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis
Description
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is a fluorinated cyclopropane derivative featuring a ketone group. Its stereochemistry is defined by the (1R,2R) configuration of the cyclopropane ring, with a fluorine atom substituted at the 2-position. This compound is part of a broader class of cyclopropane-based ketones, which are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C5H7FO |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
1-[(1S,2S)-2-fluorocyclopropyl]ethanone |
InChI |
InChI=1S/C5H7FO/c1-3(7)4-2-5(4)6/h4-5H,2H2,1H3/t4-,5-/m0/s1 |
InChI Key |
VPBBKBJVVUWCBY-WHFBIAKZSA-N |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@@H]1F |
Canonical SMILES |
CC(=O)C1CC1F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a fluorinated alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often include:
Temperature: Room temperature to reflux
Solvent: Dichloromethane or toluene
Catalyst: Rhodium or copper complexes
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for purification, such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or halides in the presence of a base or under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Amines, thiols, halides
Scientific Research Applications
rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis involves its interaction with specific molecular targets. The fluorocyclopropyl group can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of metabolic processes.
Comparison with Similar Compounds
Key Structural and Molecular Data:
- Molecular formula: Based on available evidence, the molecular weight is reported as 199.25 g/mol .
- Stereochemistry : The (1R,2R) configuration ensures specific spatial arrangements, influencing reactivity and interactions in chiral environments.
Comparison with Similar Cyclopropane Derivatives
The following table summarizes structural, molecular, and functional comparisons between rac-1-[(1R,2R)-2-fluorocyclopropyl]ethan-1-one, cis and analogous compounds derived from the evidence:
Key Comparative Insights:
Substituent Effects: Fluorine vs. Bromine: The fluorine atom in the target compound enhances electronegativity and metabolic stability compared to the bromine in the 4-bromo-2-fluorophenyl derivative . Bromine increases molecular weight and may facilitate nucleophilic substitution reactions. Thiophene vs.
Functional Group Influence: The ketone group in the target compound increases polarity compared to the hydroxyl group in rac-[(1R,2S)-2-(fluoromethyl)cyclopropyl]methanol , which has higher hydrophilicity (LogP = 0.08). The tert-butoxy carbonyl group in the carboxylic acid derivative provides steric bulk and stability, making it suitable for asymmetric catalysis.
Applications :
- The target compound’s fluorinated cyclopropane structure is advantageous in drug discovery, where fluorine atoms improve bioavailability and binding specificity.
- Brominated analogs may serve as intermediates in radiopharmaceuticals or cross-coupling reactions.
Research Findings and Challenges
- Synthetic Utility : Fluorocyclopropane derivatives are pivotal in synthesizing chiral molecules due to their rigid, strained rings and stereochemical control .
- Data Discrepancies : Reported molecular weights (e.g., 199.25 g/mol ) conflict with calculated values, highlighting the need for verification in primary literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
